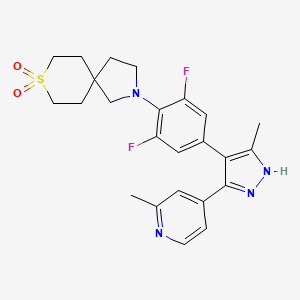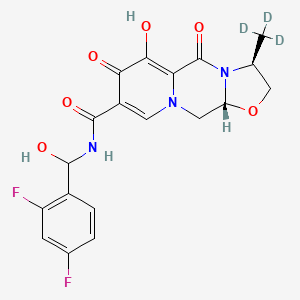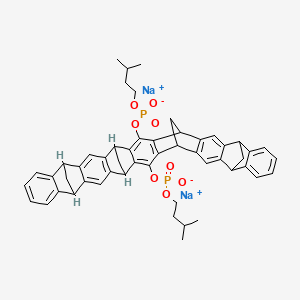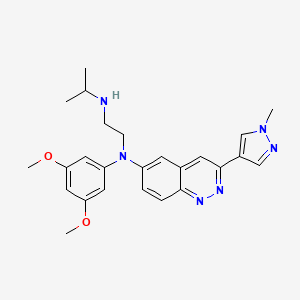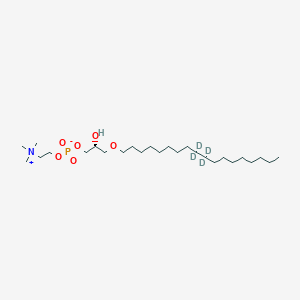
Lyso-PAF C-18-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyso-PAF C-18-d4, also known as 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4, is a deuterated analog of Lyso-PAF C-18. It contains four deuterium atoms at the 9, 9’, 10, and 10’ positions. This compound is primarily used as an internal standard for the quantification of Lyso-PAF C-18 by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyso-PAF C-18-d4 can be synthesized through the action of platelet-activating factor acetylhydrolase on platelet-activating factor C-18 or by the action of a coenzyme A-independent transacylase on 1-O-octadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, with the compound being soluble in these solvents at concentrations of 10 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with a focus on maintaining high purity and consistency. The compound is typically stored at -20°C to ensure stability over long periods .
Chemical Reactions Analysis
Types of Reactions
Lyso-PAF C-18-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphocholine group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like dimethylformamide, dimethyl sulfoxide, and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in modified phosphocholine groups.
Scientific Research Applications
Lyso-PAF C-18-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Quantification of Lyso-PAF C-18: As an internal standard, this compound is used in gas chromatography and liquid chromatography-mass spectrometry to accurately quantify Lyso-PAF C-18 levels in various samples
Lipid Biochemistry: The compound is used in studies related to lipid metabolism and the role of lipids in biological processes.
Pharmaceutical Development: This compound is used in the development of drugs targeting lipid-related pathways and diseases.
Mechanism of Action
Lyso-PAF C-18-d4 exerts its effects by serving as a substrate for the formation of platelet-activating factor C-18 through the remodeling pathway or selective acylation with arachidonic acid by a coenzyme A-independent transacylase . The molecular targets and pathways involved include the platelet-activating factor receptor and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lyso-PAF C-18: The non-deuterated analog of Lyso-PAF C-18-d4, used in similar applications but without the deuterium labeling
Platelet-Activating Factor C-18: A related compound involved in similar biological pathways and processes
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantification in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .
Properties
Molecular Formula |
C26H56NO6P |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i12D2,13D2 |
InChI Key |
XKBJVQHMEXMFDZ-QQOFCICESA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




